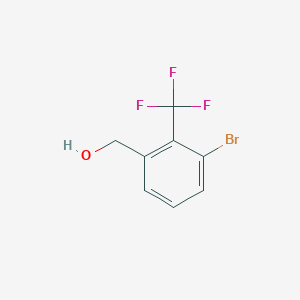

3-Bromo-2-(trifluoromethyl)benzyl alcohol

Description

Contextualization of Halogenated Benzyl (B1604629) Alcohols in Chemical Research

Halogenated benzyl alcohols are a class of organic compounds that feature a benzene (B151609) ring attached to a hydroxymethyl group (-CH₂OH) and substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are not merely derivatives of benzyl alcohol; they are versatile intermediates prized in organic synthesis for their predictable reactivity and the functionalities they introduce.

The presence of halogens on the aromatic ring significantly influences the electronic properties of the molecule. Halogens are electronegative, exerting an electron-withdrawing inductive effect that can alter the reactivity of the benzyl alcohol moiety and the aromatic ring itself. This electronic modification is crucial in directing further chemical transformations.

In pharmaceutical research and medicinal chemistry, halogenated benzyl alcohols are key precursors for the synthesis of active pharmaceutical ingredients (APIs). The halogen atoms can serve as handles for cross-coupling reactions, such as the Suzuki or Heck reactions, which are powerful methods for constructing complex molecular frameworks. nbinno.com Furthermore, the hydroxyl group of the benzyl alcohol can be easily modified through oxidation to an aldehyde or carboxylic acid, or converted into an ether or ester, providing multiple pathways for derivatization. nbinno.com The specific positioning of halogen atoms, as seen in compounds like 3-bromo-2-fluorobenzyl alcohol, offers a unique reactivity profile that is highly valuable for medicinal chemists designing novel molecules with potential biological activities. nbinno.com

Importance of Bromine and Trifluoromethyl Substituents in Organic Chemistry

The strategic value of 3-Bromo-2-(trifluoromethyl)benzyl alcohol is rooted in the specific properties of its two key substituents: the bromine atom and the trifluoromethyl group.

Bromine: As a halogen, bromine is a versatile functional group in organic synthesis. The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making it a good leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of other functional groups. Furthermore, organobromine compounds are essential partners in a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. nbinno.com In medicinal chemistry, the introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is one of the most important fluorinated moieties in medicinal chemistry and materials science. nih.gov Its significance stems from a unique combination of electronic and steric properties:

High Electronegativity: The three fluorine atoms make the -CF₃ group strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation. This can increase the biological half-life of a drug molecule.

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its absorption, distribution, and transport across biological membranes.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, like a methyl or chloro group. This means it can replace these groups without significantly altering the molecule's shape, while profoundly changing its electronic and metabolic properties.

The presence of both a bromine atom and a trifluoromethyl group on the same benzyl alcohol scaffold creates a molecule with multiple reactive sites and tailored physicochemical properties, making it a highly strategic building block. nih.gov

Overview of Research Trajectories for this compound

While extensive research exists for a wide variety of substituted and halogenated benzyl alcohols, specific and detailed research focused exclusively on the this compound isomer is not widely documented in publicly accessible scientific literature. Its formal chemical properties, such as a registered CAS number, are not readily found in major chemical databases, suggesting it is a less common or more specialized intermediate compared to other isomers.

However, the research trajectory for a molecule with this structure can be inferred from the well-established chemistry of its constituent parts. The primary research applications for this compound would logically fall into its use as a versatile intermediate or building block in multi-step organic synthesis.

Potential Synthetic Applications:

Pharmaceutical Synthesis: Given the properties conferred by the bromo and trifluoromethyl groups, this compound is an ideal starting material for creating libraries of complex molecules for drug discovery. The bromine atom can be used for coupling reactions to build a larger molecular scaffold, while the trifluoromethyl group can enhance the metabolic stability and target-binding affinity of the final product. The benzyl alcohol group itself can be oxidized to an aldehyde to participate in reactions like reductive amination or Wittig reactions.

Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated and trifluoromethylated compounds to enhance efficacy and environmental stability.

Materials Science: Fluorinated organic molecules are of interest in materials science for creating polymers and other materials with specific properties, such as thermal stability and hydrophobicity.

A plausible synthetic pathway to create derivatives from this compound would involve leveraging the reactivity of both the bromine and the alcohol functional groups. For instance, the bromine could undergo a Suzuki coupling with a boronic acid, followed by oxidation of the alcohol to an aldehyde, which could then be used in a subsequent reaction to build a more complex molecule. nbinno.com While direct studies on this compound are sparse, the principles of organic synthesis strongly suggest its potential as a valuable, albeit specialized, tool for constructing novel chemical entities.

Chemical Compound Data

Below is a table summarizing the available information for this compound and related compounds for context.

| Property | This compound | 3-(Trifluoromethyl)benzyl alcohol | 3-(Trifluoromethyl)benzyl bromide |

| Molecular Formula | C₈H₆BrF₃O | C₈H₇F₃O | C₈H₆BrF₃ |

| Molecular Weight | 255.03 g/mol | 176.14 g/mol | 239.03 g/mol |

| CAS Number | Not available | 349-75-7 | 402-23-3 |

| Appearance | Not available | Colorless liquid | Not available |

| Boiling Point | Not available | 68 °C @ 2 mmHg | 69 °C @ 4 mmHg |

Data for related compounds is provided for reference and comparative purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-bromo-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXNJYBZMEIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805950-70-2 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Bromo 2 Trifluoromethyl Benzyl Alcohol

Direct Synthesis Approaches

Direct synthesis approaches involve the conversion of a closely related precursor into the target molecule in a single, key transformation. These methods are often efficient and are based on well-established organic reactions.

Reduction of Substituted Benzaldehydes to 3-Bromo-2-(trifluoromethyl)benzyl Alcohol Precursors

A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-bromo-2-(trifluoromethyl)benzaldehyde (B1509429). This transformation is a classic example of converting a carbonyl group to a primary alcohol.

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. ncert.nic.inmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity, mild reaction conditions, and ease of handling. masterorganicchemistry.comugm.ac.id The reaction typically involves dissolving the aldehyde in a protic solvent, such as methanol (B129727) or ethanol (B145695), followed by the addition of NaBH₄. The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent during workup to yield the final alcohol. masterorganicchemistry.comacs.org

The general reaction is as follows: Ar-CHO + NaBH₄ → Ar-CH₂OH

This method is highly efficient for a wide range of substituted benzaldehydes. Research on the reduction of various aldehydes has shown that reactions can proceed to completion in a relatively short time, often with high yields. ugm.ac.id For instance, the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol using sodium borohydride can be achieved in as little as 15 minutes. ugm.ac.id

| Precursor | Reagent | Solvent | Product | Typical Yield |

| 3-Bromo-2-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound | High |

| Substituted Benzaldehydes | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Corresponding Benzyl Alcohols | High |

This interactive table summarizes common reduction methods for producing benzyl alcohols from benzaldehydes.

Derivatization from Related Brominated or Trifluoromethylated Benzyl Halides

Another direct route to this compound involves the nucleophilic substitution of a corresponding benzyl halide, such as 3-bromo-2-(trifluoromethyl)benzyl bromide. Benzylic halides are particularly susceptible to nucleophilic substitution reactions due to the stability of the potential benzylic carbocation intermediate (in an Sₙ1 mechanism) or the accessibility of the benzylic carbon (in an Sₙ2 mechanism). khanacademy.orgyoutube.comstackexchange.com

The conversion can be achieved through hydrolysis, where the benzyl halide is reacted with water or a hydroxide (B78521) source. For primary benzylic halides, the reaction with a hydroxide nucleophile typically proceeds via an Sₙ2 pathway. A common procedure involves reacting the benzyl halide with an aqueous solution of a base like sodium hydroxide or sodium carbonate. google.com

Alternatively, the halide can be displaced by an acetate (B1210297) group, followed by hydrolysis. A patented method for producing m-trifluoromethyl-benzyl-alcohol involves reacting m-trifluoromethyl benzyl chloride with sodium acetate in a fatty alcohol solvent, followed by distillation to yield the final product. google.com This two-step, one-pot process first forms the benzyl acetate ester, which is then transesterified or hydrolyzed to the benzyl alcohol.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 3-Bromo-2-(trifluoromethyl)benzyl bromide | NaOH (aq) or H₂O | Hydrolysis (Sₙ1/Sₙ2) | This compound |

| 3-Bromo-2-(trifluoromethyl)benzyl bromide | 1. Sodium Acetate (NaOAc) 2. Hydrolysis | Acetate Substitution followed by Hydrolysis | This compound |

This interactive table outlines derivatization methods from benzyl halides.

Carbon-Oxygen Bond Cleavage Reactions in Benzylic Systems

The formation of benzyl alcohols through the cleavage of a carbon-oxygen bond is most commonly encountered in the context of deprotecting benzyl ethers. Benzyl ethers are frequently used as protecting groups for alcohols during multi-step syntheses due to their stability under various conditions and their susceptibility to specific cleavage methods. organic-chemistry.orgyoutube.comjk-sci.com

The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comjk-sci.comyoutube.com This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate and proceeds under mild conditions, making it compatible with many other functional groups. The process cleaves the benzylic C-O bond, liberating the alcohol and producing toluene (B28343) as a byproduct. youtube.com

Ar-CH₂-OR + H₂ (Pd/C) → Ar-CH₂OH + R-H (where R is the group originally attached to the alcohol)

Oxidative cleavage is another method for deprotecting benzyl ethers. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, although methods for simple benzyl ethers have also been developed. organic-chemistry.org These reactions proceed through a different mechanism and offer an alternative when hydrogenation is not feasible. While typically a deprotection step, this represents a valid synthetic transformation to obtain the target alcohol from a benzyl ether precursor.

Indirect Synthetic Pathways via Precursors

Indirect pathways involve the construction of the carbon skeleton of the target molecule, often through the formation of new carbon-carbon bonds, followed by transformations to install the alcohol functionality.

Grignard Reagent Mediated Synthesis of Related Benzyl Alcohols

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. libretexts.org The synthesis of a primary benzyl alcohol like this compound can be effectively achieved by reacting a suitable aryl Grignard reagent with formaldehyde (B43269) (HCHO). doubtnut.comcore.ac.uk

This indirect pathway would begin with the preparation of the Grignard reagent from 1,3-dibromo-2-(trifluoromethyl)benzene. One of the bromine atoms would selectively react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-bromo-6-(trifluoromethyl)phenylmagnesium bromide. miracosta.eduprepchem.com The presence of the trifluoromethyl group can influence the reactivity and stability of the Grignard reagent. acs.orgresearchgate.net

Once formed, this Grignard reagent is treated with formaldehyde. Formaldehyde, being the simplest aldehyde, reacts with the nucleophilic carbon of the Grignard reagent to form a new carbon-carbon bond. libretexts.orgdoubtnut.com The initial product is a magnesium alkoxide salt, which upon acidic workup (e.g., with dilute HCl or NH₄Cl), is protonated to yield the desired this compound. doubtnut.com Solid paraformaldehyde can also be used as the formaldehyde source. google.com

Step 1: Grignard Formation Br-Ar-Br + Mg → Br-Ar-MgBr (where Ar = 2-(trifluoromethyl)phenylene)

Step 2: Reaction with Formaldehyde & Workup Br-Ar-MgBr + HCHO → Br-Ar-CH₂OMgBr → (H₃O⁺ workup) → Br-Ar-CH₂OH

| Aryl Halide Precursor | Reagents | Key Intermediate | Final Product |

| 1,3-Dibromo-2-(trifluoromethyl)benzene | 1. Mg, THF/Ether 2. HCHO 3. H₃O⁺ | 2-Bromo-6-(trifluoromethyl)phenylmagnesium bromide | This compound |

This interactive table details the Grignard synthesis pathway.

Conversion of α-Trifluoromethylated Alkyl Bromides to α-Trifluoromethyl Alcohols

The synthesis of alcohols bearing a trifluoromethyl group on the α-carbon is an area of significant interest. nih.gov While less direct for the target molecule, a synthetic sequence could potentially involve an α-trifluoromethylated alkyl bromide as an intermediate. The conversion of such a halide to the corresponding alcohol would be a key step.

This transformation is analogous to the hydrolysis of benzyl halides discussed in section 2.1.2. A nucleophilic substitution reaction, where a bromide is displaced by a hydroxide or water molecule, would yield the α-trifluoromethyl alcohol. However, the strong electron-withdrawing nature of the CF₃ group can significantly impact the reactivity of the adjacent carbon, potentially making Sₙ1 pathways less favorable and influencing the susceptibility to elimination reactions.

More sophisticated methods for synthesizing α-trifluoromethylated alcohols often involve the direct addition of a trifluoromethyl nucleophile to a carbonyl compound. Reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly used to introduce the CF₃ group onto aldehydes or ketones, which then yields the α-trifluoromethyl alcohol after desilylation. semanticscholar.org While this does not start from an alkyl bromide, it highlights a primary method for creating the core α-trifluoromethyl alcohol structure. A multi-step pathway could therefore be envisioned where a suitable precursor is first trifluoromethylated and then further elaborated to the final target structure.

Substitution Reactions on Halogenated Aromatic Precursors

The synthesis of this compound typically proceeds via its aldehyde precursor. The preparation of 3-bromo-2-(trifluoromethyl)benzaldehyde can be approached through multi-step synthetic sequences starting from appropriately substituted aromatic compounds. While a direct, one-pot synthesis is not commonly reported, logical synthetic pathways can be inferred from established organic chemistry principles and published syntheses of related isomers.

One plausible route begins with a suitable brominated and trifluoromethylated aromatic precursor, such as 2-bromo-1-nitro-3-(trifluoromethyl)benzene. This starting material can undergo a series of transformations to introduce the required aldehyde functionality. A key step often involves the conversion of a functional group, such as a nitro or an amino group, into a nitrile. For instance, a nitro group can be reduced to an amine, which can then be converted to a nitrile via a Sandmeyer reaction. The resulting 3-bromo-2-(trifluoromethyl)benzonitrile (B1375455) is a key intermediate. sigmaaldrich.com

The synthesis of related benzonitriles, such as 3-fluoro-4-trifluoromethylbenzonitrile, has been described involving nitration, reduction, bromination, diazotization, and finally, cyanation. google.com A similar pathway could be envisioned for the synthesis of 3-bromo-2-(trifluoromethyl)benzonitrile. Once the benzonitrile (B105546) is obtained, it can be converted to the desired benzaldehyde. This is often achieved through a reduction-hydrolysis sequence. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for the partial reduction of the nitrile to an imine, which is then hydrolyzed to the aldehyde.

An alternative strategy involves the oxidation of a methyl group on a suitable precursor. For example, if 2-bromo-6-(trifluoromethyl)toluene were available, it could be oxidized to 3-bromo-2-(trifluoromethyl)benzaldehyde. Various oxidation methods are known for the conversion of toluenes to benzaldehydes. Catalytic oxidation using molecular oxygen in the presence of specific catalysts is a modern and efficient approach. acs.orgrsc.orgmdpi.com The Mars-van Krevelen mechanism is often implicated in the catalytic oxidation of toluene over metal oxide catalysts, proceeding through benzyl alcohol and benzaldehyde intermediates. mdpi.com

The final step in the synthesis of the target compound is the reduction of the aldehyde group of 3-bromo-2-(trifluoromethyl)benzaldehyde. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). Catalytic hydrogenation is also a widely used method for this purpose. thieme-connect.descirp.org

Table 1: Plausible Synthetic Routes to 3-Bromo-2-(trifluoromethyl)benzaldehyde This table is interactive. You can sort and filter the data.

| Starting Material Precursor | Key Intermediate | Key Transformation(s) |

|---|---|---|

| 2-bromo-1-nitro-3-(trifluoromethyl)benzene | 3-bromo-2-(trifluoromethyl)benzonitrile | Reduction of nitro group, Sandmeyer reaction (diazotization followed by cyanation), Reduction of nitrile to aldehyde |

| 2-bromo-6-(trifluoromethyl)toluene | 3-bromo-2-(trifluoromethyl)benzaldehyde | Oxidation of methyl group to aldehyde |

| 3-Amino-2-bromobenzotrifluoride | 3-bromo-2-(trifluoromethyl)benzonitrile | Sandmeyer reaction (diazotization followed by cyanation), Reduction of nitrile to aldehyde |

Dehydroxylative Trifluoromethylation and Analogous Transformations

Dehydroxylative trifluoromethylation, the direct conversion of a hydroxyl group to a trifluoromethyl group, represents an increasingly important transformation in medicinal and agricultural chemistry. rsc.orgresearchgate.net While the primary synthesis of this compound involves the reduction of an aldehyde, understanding dehydroxylative trifluoromethylation is relevant for the synthesis of related compounds where a trifluoromethyl group is introduced at a later stage.

Recent advancements have led to the development of new reagents and methods for the direct dehydroxylative trifluoromethylation of alcohols, including benzylic alcohols. rsc.org These methods offer an alternative to traditional multi-step sequences that often require harsh conditions.

One notable approach involves the use of specialized trifluoromethylating reagents in conjunction with a catalyst. For instance, [1,1-biphenyl]-4-yl-2-bromo-2,2-difluoroacetate (BBDFA) has been developed as an efficient reagent for the copper-catalyzed dehydroxylative trifluoromethylation of alcohols. researchgate.net This method has been successfully applied to a range of (hetero)benzylic alcohols. The reaction likely proceeds through the formation of a benzylic radical intermediate which then reacts with the trifluoromethyl source.

Another strategy employs the combination of a trifluoromethoxide source, such as silver trifluoromethoxide (AgOCF₃), with an activator to achieve the dehydroxytrifluoromethoxylation of alcohols. nih.gov While this introduces a trifluoromethoxy (OCF₃) group rather than a trifluoromethyl (CF₃) group, it follows a similar principle of activating the hydroxyl group for substitution. The substrate scope for these reactions is broad, encompassing various benzyl alcohols with both electron-donating and electron-withdrawing substituents. nih.gov

It is important to note that the direct dehydroxylative trifluoromethylation of phenols to form aryl trifluoromethyl ethers is a related but distinct transformation that has also seen significant progress. cas.cnnih.govresearchgate.netberkeley.eduacs.org These methods, however, are generally not applicable to benzylic alcohols.

Table 2: Examples of Dehydroxylative Transformations of Alcohols This table is interactive. You can sort and filter the data.

| Transformation | Reagent/Catalyst System | Substrate Scope | Reference |

|---|---|---|---|

| Dehydroxylative Trifluoromethylation | BBDFA / Copper catalyst | (Hetero)benzylic alcohols | researchgate.net |

| Dehydroxytrifluoromethoxylation | AgOCF₃ / Activator | Primary and secondary alcohols, including benzylic | nih.gov |

| Dehydroxylative Trifluoromethylthiolation | N-(trifluoromethylthio)phthalimide / Photoredox catalyst | Benzylic alcohols with various electronic properties | rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including halogenated and trifluoromethylated aromatic compounds. For the synthesis of this compound, green approaches can be considered for both the formation of the precursor aldehyde and its subsequent reduction.

In the oxidation of a potential toluene precursor, traditional methods often employ stoichiometric amounts of heavy metal oxidants, which generate significant toxic waste. Greener alternatives focus on the use of molecular oxygen or hydrogen peroxide as the oxidant, often in conjunction with a recyclable heterogeneous catalyst. rsc.orgrsc.orgmdpi.com For example, the selective oxidation of toluene to benzaldehyde can be achieved using a vanadium-based catalytic biphasic system with hydrogen peroxide as the oxidant, avoiding the use of organic solvents. mdpi.com Metal-free catalysts, such as delaminated g-C₃N₄ nanosheets, have also been shown to be effective for the photocatalytic selective oxidation of toluene to benzaldehyde using oxygen. rsc.org

For the reduction of 3-bromo-2-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol, biocatalysis offers a compelling green alternative to the use of metal hydride reagents. scielo.org.mxredalyc.orgscielo.org.mx Plant-based biocatalysts, such as aqueous extracts from vegetable wastes, have been shown to effectively reduce benzaldehyde to benzyl alcohol. scielo.org.mxredalyc.orgscielo.org.mx This approach avoids the use of toxic and flammable reagents and can be performed in water under mild conditions. These biocatalytic reductions are often highly chemoselective. tudelft.nl

Table 3: Green Chemistry Approaches in the Synthesis of Substituted Benzyl Alcohols This table is interactive. You can sort and filter the data.

| Synthetic Step | Green Approach | Key Features |

|---|---|---|

| Oxidation of Toluene Precursor | Catalytic oxidation with O₂ or H₂O₂ | Use of environmentally benign oxidants, potential for recyclable catalysts, solvent-free or aqueous conditions. |

| Reduction of Benzaldehyde Precursor | Biocatalytic reduction | Use of renewable biocatalysts (e.g., from plant waste), reaction in water, mild reaction conditions, high chemoselectivity. |

Catalytic Systems in the Synthesis of this compound and Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. Catalytic systems are particularly important in the key steps of toluene oxidation and benzaldehyde reduction.

For the oxidation of a substituted toluene to the corresponding benzaldehyde, a variety of catalytic systems have been developed. These often involve transition metal catalysts that can activate molecular oxygen. For instance, cobalt-based catalysts, such as Co(OAc)₂, often used in combination with N-hydroxyphthalimide (NHPI), are effective for the aerobic oxidation of toluenes. mdpi.com Nanometer-sized Co-ZIF (zeolitic imidazolate frameworks) have also been reported as highly efficient and recyclable catalysts for this transformation. mdpi.com

In the reduction of the benzaldehyde precursor, catalytic hydrogenation is a widely used and scalable method. Various transition metal catalysts are effective for this transformation. Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly active for the hydrogenation of benzaldehyde. researchgate.net However, selectivity can sometimes be an issue, with over-reduction to toluene being a potential side reaction. The choice of support and the use of promoters can influence the selectivity towards the desired benzyl alcohol. Nickel-containing mesoporous silica (B1680970) catalysts have also been studied for the gas-phase hydrogenation of benzaldehyde, showing that benzyl alcohol can be obtained selectively at lower temperatures. scirp.orgmdpi.com

More recently, catalysts based on earth-abundant and less toxic metals have gained attention. Iron(II) pincer complexes have been shown to be highly efficient for the homogeneous hydrogenation of aldehydes, exhibiting activities comparable to noble metal catalysts. nih.gov These catalysts can be highly chemoselective, allowing for the reduction of aldehydes in the presence of other reducible functional groups. nih.gov Ruthenium complexes are also known to be very active for the transfer hydrogenation of aldehydes. thieme-connect.de

Table 4: Catalytic Systems for Key Synthetic Steps This table is interactive. You can sort and filter the data.

| Synthetic Step | Catalyst Type | Examples | Key Advantages |

|---|---|---|---|

| Oxidation of Toluene | Transition Metal Catalysts | Co(OAc)₂/NHPI, Co-ZIF | High conversion and selectivity, potential for catalyst recycling. |

| Reduction of Benzaldehyde | Noble Metal Catalysts | Pd/C, Ru complexes | High activity, well-established methodology. |

| Reduction of Benzaldehyde | Earth-Abundant Metal Catalysts | Ni-based catalysts, Fe(II) pincer complexes | Lower cost, reduced toxicity, high chemoselectivity. |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group can undergo nucleophilic substitution to form new carbon-heteroatom or carbon-carbon bonds. These reactions typically require the conversion of the hydroxyl group, a poor leaving group, into a better one. This is commonly achieved by protonating the alcohol under acidic conditions, which allows for the departure of a neutral water molecule. libretexts.org

The reaction can proceed through either an SN1 or SN2 mechanism. khanacademy.org

SN1 Pathway: This mechanism involves the formation of a benzylic carbocation intermediate after the loss of water. masterorganicchemistry.com However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group ortho to the benzylic carbon would significantly destabilize this carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl alcohol.

SN2 Pathway: In this mechanism, a nucleophile directly displaces the protonated hydroxyl group in a single, concerted step. uci.edu Given that 3-Bromo-2-(trifluoromethyl)benzyl alcohol is a primary alcohol and the corresponding carbocation is electronically destabilized, the SN2 mechanism is the more probable pathway for its nucleophilic substitution reactions. libretexts.org

For example, reaction with concentrated hydrobromic acid (HBr) would protonate the alcohol, followed by attack of the bromide ion to yield 3-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene.

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of this reaction on this compound are dictated by the electronic effects of the existing substituents.

The directing effects of the substituents are as follows:

-CH₂OH (Hydroxymethyl): A weakly activating group that directs incoming electrophiles to the ortho and para positions.

-Br (Bromo): A deactivating group that also directs ortho and para. uci.edu

-CF₃ (Trifluoromethyl): A strongly deactivating group that directs meta. uci.edu

Cross-Coupling Reactions of this compound

The bromine atom on the aromatic ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to couple aryl halides with a variety of partners. For this compound, the C-Br bond can be readily activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle.

A prime example is the Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide. The direct coupling of benzyl alcohols with arylboronic acids has been achieved using palladium catalysts like Pd(PPh₃)₄, providing a direct route to diarylmethanes. rsc.orgresearchgate.net In the case of this compound, it could react with an arylboronic acid in a Suzuki reaction to form a biaryl structure, functionalizing the C-Br position.

Similarly, other palladium-catalyzed reactions such as the Kumada-Corriu coupling with Grignard reagents are effective for forming C-C bonds with secondary benzylic bromides, proceeding with an inversion of configuration. acs.org While the substrate is an alcohol, its conversion to the corresponding bromide would allow it to participate in such transformations.

A modern approach for constructing diarylmethanes involves the nickel-catalyzed cross-electrophile coupling of benzyl alcohols with aryl halides. dicp.ac.cnorganic-chemistry.org This methodology is advantageous as it uses readily available alcohols directly. The reaction typically involves the in situ activation of the alcohol, for example, by converting it to a benzyl oxalate (B1200264). researchgate.net A low-valent nickel catalyst, generated using a reductant like manganese powder or a titanium co-reductant, then facilitates the coupling of the two electrophilic partners (the activated benzyl alcohol and the aryl halide). organic-chemistry.orgnii.ac.jp

This reaction is tolerant of various functional groups, including the trifluoromethyl group present in the target molecule. dicp.ac.cn The mechanism is believed to proceed through the formation of benzyl radical intermediates. organic-chemistry.orgnii.ac.jp

| Reaction Component | Typical Reagent/Condition | Role |

| Catalyst | Nickel complex, e.g., NiCl₂(Me₄Phen) | Facilitates C-C bond formation |

| Co-reductant | TiCl₄(lutidine) and Mn powder | Generates the active low-valent nickel catalyst and benzyl radical |

| Alcohol Activator | Dimethyl oxalate (DMO) | Converts the alcohol into a better electrophile |

| Coupling Partner | Aryl Halides (Ar-Cl, Ar-Br, Ar-I) | Provides the second aryl group |

| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction medium |

This interactive table summarizes the key components for a typical Nickel-Catalyzed Cross-Electrophile Coupling of a benzyl alcohol.

While palladium and nickel are dominant in cross-coupling chemistry, other transition metals can also catalyze transformations involving such substrates. researchgate.netnih.gov For instance, copper-catalyzed reactions are well-established for forming carbon-heteroatom bonds. Iron catalysis has also emerged as a more economical and environmentally friendly alternative for various coupling reactions. The functionalization of C(sp³)-H bonds adjacent to the aromatic ring is another area where transition metals like rhodium and iridium have shown utility, although this is less common for the benzyl alcohol itself compared to related toluene (B28343) derivatives. nih.gov

Oxidation Reactions of the Benzyl Alcohol Group

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 3-bromo-2-(trifluoromethyl)benzaldehyde (B1509429), or further to the carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Oxidation to the aldehyde is a particularly valuable transformation, as benzaldehydes are key intermediates in many syntheses.

Several methods are effective for this transformation. The oxidation of substituted benzyl alcohols to aldehydes has been reported using various systems, including manganese dioxide (MnO₂), and catalytic systems like TEMPO with a co-oxidant such as sodium hypochlorite (B82951) (NaOCl). chemicalbook.comchemicalbook.comresearchgate.net

| Oxidizing Agent | Solvent | Typical Product | Reference Example Yield |

| Manganese Dioxide (MnO₂) | Dichloromethane | Aldehyde | 82% on (4-bromo-3-(trifluoromethyl)phenyl)methanol (B1372107) chemicalbook.com |

| NaOCl / TEMPO / K₂CO₃ | Ethyl Acetate (B1210297) | Aldehyde | General procedure for substituted benzyl alcohols chemicalbook.com |

| H₂O₂ / Copper(II) Complex | Acetonitrile | Aldehyde | High selectivity reported for benzyl alcohol mdpi.com |

| Air / TEMPO / NaNO₂ / Br₂ | Dichloromethane | Aldehyde | General procedure for aerobic oxidation scispace.com |

This interactive table presents various methods for the oxidation of benzyl alcohols to aldehydes, with yields from analogous substrates.

These reactions are generally high-yielding and selective, avoiding overoxidation to the carboxylic acid when mild conditions are employed. The resulting aldehyde is a versatile intermediate for subsequent reactions like Wittig olefination, reductive amination, or further oxidation if the carboxylic acid is the desired product.

Radical Reactions Involving this compound

While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of radical chemistry and studies on analogous substituted benzyl alcohols. The key reactive site for radical abstraction is the benzylic C-H bond of the alcohol's methylene (B1212753) group. Homolytic cleavage of this bond leads to the formation of a resonance-stabilized benzyl radical.

The general stability of a benzyl radical is attributed to the delocalization of the unpaired electron over the aromatic ring. libretexts.orglibretexts.org This inherent stability makes benzylic positions susceptible to radical-mediated processes. For instance, benzylic alcohols, in general, can participate in radical condensation reactions. However, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can significantly alter the reaction pathways, sometimes leading to complex product mixtures.

The initiation of radical reactions involving this compound would likely involve the abstraction of the benzylic hydrogen atom by a radical initiator. The resulting 3-bromo-2-(trifluoromethyl)benzyl radical would then be the key intermediate, participating in subsequent propagation steps, such as addition to unsaturated systems or atom transfer reactions.

Reactivity Modulations by Bromine and Trifluoromethyl Substituents

The reactivity of the benzylic position in this compound is significantly influenced by the electronic and steric effects of the bromine and trifluoromethyl substituents.

Electronic Effects:

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the ortho position is expected to have a pronounced inductive effect (-I), withdrawing electron density from the aromatic ring and, by extension, from the benzylic carbon. This electron withdrawal can destabilize a developing positive charge, which can be relevant in transition states with some polar character. For radical intermediates, the effect is more nuanced. While electron-withdrawing groups can destabilize carbocations, their impact on radical stability is not as direct. The high electronegativity of the trifluoromethyl group could potentially have a destabilizing effect on the adjacent radical center.

The bromine atom (-Br) at the meta position also exerts an electron-withdrawing inductive effect (-I), albeit weaker than the trifluoromethyl group. However, it also possesses a lone pair of electrons that can be donated to the aromatic ring via resonance (+R effect). In the meta position, the resonance effect is minimized, and the inductive effect is more dominant. Studies on meta-substituted benzyl radicals have shown that a bromine atom at this position can be slightly destabilizing to the benzyl free radical. osti.gov

Steric Effects:

The trifluoromethyl group is sterically demanding. Its placement at the ortho position to the hydroxymethyl group can create significant steric hindrance around the benzylic center. This steric bulk can impede the approach of radical initiators and other reactants, potentially slowing down the rate of reactions at the benzylic position.

The following table summarizes the expected effects of the substituents on the radical reactivity of this compound:

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Benzylic Radical Reactivity |

| Trifluoromethyl (-CF₃) | ortho | Strong electron-withdrawing (-I) | High | Potentially destabilizing for the radical; significant steric hindrance may decrease reaction rates. |

| Bromine (-Br) | meta | Inductive electron withdrawal (-I) > Resonance donation (+R) | Moderate | Slightly destabilizing for the radical; minimal direct steric impact on the benzylic center. |

Advanced Applications in Organic Synthesis and Materials Science

3-Bromo-2-(trifluoromethyl)benzyl Alcohol as a Synthetic Building Block

The inherent reactivity of the hydroxyl group and the presence of both a bromine atom and a trifluoromethyl group make this compound a valuable precursor in various synthetic endeavors.

Benzyl (B1604629) alcohols are widely recognized as precursors for the synthesis of a diverse range of heterocyclic compounds. d-nb.info The alcohol functionality can be readily oxidized to an aldehyde, which can then participate in cyclization reactions to form heterocycles. While direct examples involving this compound are not extensively documented, the principles of heterocyclic synthesis suggest its utility in this area. For instance, substituted benzyl alcohols can be used in the synthesis of N-benzylic heterocycles through cross-coupling reactions. nih.gov The bromo and trifluoromethyl substituents on the aromatic ring of this compound would likely influence the electronic properties and reactivity of the resulting heterocyclic systems, potentially leading to novel compounds with unique biological or material properties.

As an intermediate, this compound offers multiple points for chemical modification. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the regioselectivity of these reactions and enhance the metabolic stability of the final products. nih.gov

A study on the defluorinative alkylation of α-trifluoromethyl alkenes with benzyl alcohol derivatives to synthesize gem-difluoroalkenes highlights the potential of such substituted benzyl alcohols to act as radical precursors under photoredox catalysis. ulsan.ac.kr This suggests that this compound could be employed in similar radical-based transformations to introduce the bromo- and trifluoromethyl-substituted benzyl moiety into various molecular scaffolds.

| Reaction Type | Potential Product Class |

| Oxidation & Cyclization | Substituted Heterocycles |

| Cross-Coupling (e.g., Suzuki) | Biaryl Compounds |

| Nucleophilic Substitution | Ethers, Esters |

| Radical Reactions | Functionalized Alkanes |

Applications in Material Science

The unique electronic and steric properties imparted by the trifluoromethyl and bromo substituents suggest that this compound could be a valuable component in the design of advanced materials.

The incorporation of trifluoromethyl groups into liquid crystal structures is known to influence their mesomorphic properties, such as thermal stability and dielectric anisotropy. nih.gov Research on liquid crystals containing a benzotrifluoride (B45747) moiety has shown that these materials can exhibit desirable properties for display applications. nih.govresearchgate.net While there is no direct report on the use of this compound in liquid crystal synthesis, its structure is analogous to precursors used in the field. The benzyloxy group is a common terminal group in liquid crystalline compounds. mdpi.com It is plausible that derivatives of this compound could be synthesized to create novel liquid crystals with tailored properties. The bromine atom could further enhance the polarizability and intermolecular interactions, potentially leading to the formation of specific mesophases.

| Structural Feature | Potential Impact on Liquid Crystal Properties |

| Trifluoromethyl Group | Enhanced thermal stability, altered dielectric anisotropy |

| Bromo Group | Increased polarizability, modified intermolecular forces |

| Benzyl Moiety | Core structural component |

Benzyl alcohol and its derivatives can be incorporated into polymer structures. For example, polymer-bound benzyl alcohol is used in solid-phase peptide synthesis. sigmaaldrich.com While this is a general application, the specific substituents of this compound could impart unique properties to polymers. The trifluoromethyl group is known for its hydrophobicity and thermal stability, which could enhance these properties in a polymer matrix. The bromine atom provides a site for post-polymerization modification, allowing for the grafting of other functional groups or cross-linking of the polymer chains. Such modified polymers could find applications in specialty coatings, membranes, or electronic materials where specific surface properties and durability are required.

Synthesis of Specialty Materials with Unique Electronic Properties

The strategic placement of the bromine and trifluoromethyl groups on the benzyl ring of this compound offers a tantalizing prospect for the synthesis of materials with tailored electronic characteristics. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron density of the aromatic ring, a critical factor in the design of organic semiconductors and conjugated polymers. This can impact the material's energy levels (HOMO/LUMO), which in turn governs its charge transport properties and optical behavior.

The bromine atom serves as a versatile synthetic handle. It is a key participant in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental to the construction of the extended π-conjugated systems that form the backbone of many organic electronic materials. These materials are the active components in a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Hypothetical Applications and Research Directions:

While specific examples are not readily found, one can envision the use of this compound in the following areas of materials synthesis:

Monomer for Conjugated Polymers: The benzyl alcohol group can be modified or used as a linking point, while the bromo- and trifluoromethyl-substituted aromatic ring can be incorporated into a polymer chain through cross-coupling reactions. The resulting polymer would possess electronic properties fine-tuned by the trifluoromethyl group.

Building Block for Small Molecule Semiconductors: The compound could serve as a foundational piece in the multi-step synthesis of complex organic molecules designed for semiconductor applications. The bromo group allows for the attachment of other aromatic or heterocyclic units to build up the desired molecular architecture.

Precursor for Dielectric Materials: The introduction of fluorine, via the trifluoromethyl group, is a known strategy for developing materials with low dielectric constants, which are crucial for applications in microelectronics to reduce signal delay and power consumption.

Illustrative Data from Analogous Systems:

Due to the absence of specific research data for this compound in this context, the following table presents representative data from studies on analogous fluorinated and brominated aromatic compounds used in the synthesis of organic electronic materials. This is intended to be illustrative of the type of properties that researchers would investigate.

| Property | Value Range for Analogous Compounds | Significance in Electronic Materials |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -6.0 eV | Influences the material's ability to donate electrons (p-type). |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.5 eV | Influences the material's ability to accept electrons (n-type). |

| Band Gap | 2.0 to 3.0 eV | Determines the optical absorption and emission properties. |

| Charge Carrier Mobility | 10⁻⁵ to 10⁻¹ cm²/Vs | Dictates the efficiency of charge transport in a device. |

It is important to emphasize that these are generalized values and the specific performance of materials derived from this compound would need to be determined through empirical research. The synergistic or antagonistic effects of the ortho-positioned trifluoromethyl group and the adjacent bromo group on the benzyl alcohol's reactivity and the electronic properties of any resulting material are complex and would be a subject of dedicated investigation.

Pharmacological and Biological Research Investigations

Medicinal Chemistry Applications

There is a lack of specific, publicly available research detailing the direct application of 3-bromo-2-(trifluoromethyl)benzyl alcohol as a building block in medicinal chemistry programs that have published their findings.

No specific therapeutic agents have been publicly reported as being synthesized from this compound.

The design and synthesis of specific drug candidates using this compound as a key starting material have not been described in available research literature.

Biological Activity Assessment and Characterization

Comprehensive biological activity assessment and characterization of this compound are not available in the public domain.

There are no published studies investigating the potential antiviral activity of this compound.

No data from studies on the anticancer activity of this compound against any cancer cell lines have been found in a review of available literature.

There are no publicly accessible enzyme inhibition studies for this compound.

Receptor Binding Studies

Specific receptor binding assays for this compound have not been reported in the available scientific literature. However, the study of halogenated aromatic compounds provides a framework for predicting potential interactions. Halogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), dibenzofurans (PCDFs), and dibenzo-p-dioxins (PCDDs), are known to interact with the aryl hydrocarbon receptor (AhR). nih.gov The binding affinity to this receptor is a critical factor in mediating the toxic effects of these compounds. nih.gov

Given the halogenated aromatic structure of this compound, it is conceivable that it could interact with intracellular receptors like the AhR. The specific binding affinity would be influenced by the position and nature of the halogen and trifluoromethyl substituents.

Effects on Cell Proliferation and Apoptosis Pathways

Direct studies on the effects of this compound on cell proliferation and apoptosis are not currently available. However, research on benzyl (B1604629) alcohol and its derivatives offers some insights into potential mechanisms of action.

Benzyl alcohol itself has been shown to induce apoptosis in certain cell types. For instance, it can stimulate TRAIL-mediated apoptosis in Jurkat cells. researchgate.net Furthermore, at high concentrations, benzyl alcohol can cause mitochondrial dysfunction and cell death. researchgate.net In human retinal pigment epithelial (RPE) cells, benzyl alcohol has been observed to cause cell death through both necrosis and apoptosis, involving the production of reactive oxygen species and the activation of caspase pathways. arvojournals.org

The presence of bromine and a trifluoromethyl group on the benzyl alcohol structure would likely modulate this activity. Halogenation can influence the cytotoxic properties of compounds. The specific impact of the 3-bromo and 2-trifluoromethyl substitution pattern on cell proliferation and apoptosis would need to be determined through empirical investigation.

Role of Fluorine and Bromine in Enhancing Bioactivity

The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. These halogens can influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Impact of Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The trifluoromethyl (-CF3) group is particularly favored in drug design for its ability to significantly enhance lipophilicity. researchgate.net This increased lipophilicity can improve a molecule's ability to cross cell membranes, thereby increasing its bioavailability. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group also enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govacs.org

The introduction of a -CF3 group can, therefore, be expected to increase the lipophilicity and metabolic stability of the benzyl alcohol scaffold, potentially leading to a longer biological half-life and improved pharmacokinetic profile. nih.gov

Below is a table illustrating the effect of fluorination on the lipophilicity (logP) of a parent compound, demonstrating the general principle.

| Compound | Structure | logP (Predicted) |

| Toluene (B28343) | C7H8 | 2.73 |

| 3-Bromotoluene | C7H7Br | 3.42 |

| 2-(Trifluoromethyl)toluene | C8H7F3 | 3.33 |

| 3-Bromo-2-(trifluoromethyl)toluene | C8H6BrF3 | 4.02 |

Note: Data is for toluene and its derivatives to illustrate the impact of bromo and trifluoromethyl substituents on lipophilicity. Predicted logP values are computationally generated and serve as an estimation.

Quantitative Structure-Activity Relationship (QSAR) Considerations for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. For halogenated aromatic compounds, QSAR models have been developed to predict their binding affinity to receptors like the AhR. nih.gov These models can help in understanding the structural requirements for receptor interaction and in predicting the potential toxicity of new compounds.

For benzyl alcohols, QSAR studies have indicated that their toxicity can be related to both their hydrophobicity (log Kow) and electronic effects, described by the Hammett sigma constant (σ). nih.gov The inclusion of electronic parameters suggests that the mechanism of toxicity for some benzyl alcohols may involve more than simple narcosis. nih.govnih.gov

Applications in Agrochemical Research

While there is no specific information on the use of this compound in agrochemical research, the structural motifs present in the molecule are found in various herbicides and pesticides.

Development of Herbicides and Pesticides

Benzyl alcohol and its derivatives have been explored for their pesticidal properties. Benzyl alcohol itself is used as a solvent for pesticides and has been investigated as a herbicide. brenntag.comgoogle.comgoogle.com Benzyl esters have also shown toxicity against various insect pests. nih.gov

The trifluoromethyl group is a common feature in many modern agrochemicals. For example, 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to possess bleaching and herbicidal activities. nih.gov Similarly, novel α-trifluoroanisole derivatives containing phenylpyridine moieties have exhibited significant herbicidal activity. nih.gov

The combination of a brominated phenyl ring and a trifluoromethyl group in the structure of this compound suggests that it could be a candidate for investigation in the development of new herbicides or pesticides. Its potential efficacy would depend on its specific interactions with biological targets in plants or insects.

Phytotoxic Activity of Related Halogenated Benzyl Derivatives

The study of halogenated benzyl derivatives has revealed significant phytotoxic and herbicidal properties, indicating their potential as active ingredients in weed management. Research into the structure-activity relationships of these compounds has demonstrated that the nature and position of halogen substituents on the benzyl ring, often in combination with other functional groups like trifluoromethyl, play a crucial role in their biological activity.

Detailed Research Findings

Investigations into the phytotoxic effects of various benzyl alcohol derivatives have shown a spectrum of activity against different plant species. While specific data on this compound is not extensively documented in publicly available research, the broader class of halogenated and trifluoromethyl-substituted benzyl compounds has been a subject of study.

The herbicidal action of benzyl alcohol and its derivatives is recognized, with studies pointing to their ability to inhibit plant growth. google.comgoogle.com The systemic nature of this herbicidal activity has been noted, suggesting that these compounds can be absorbed and translocated within the plant, leading to more effective control of undesirable vegetation. google.com This systemic action allows for the disruption of physiological processes throughout the plant, not just at the point of contact.

The relationship between the chemical structure of benzyl alcohol derivatives and their toxicity is a key area of investigation. Studies on monoalkylated and monohalogenated benzyl alcohols have indicated that their toxicity is influenced by factors such as hydrophobicity (as indicated by the 1-octanol/water partition coefficient, log Kow) and electronic effects (as described by the Hammett sigma constant). nih.gov This suggests that the presence of a bromine atom and a trifluoromethyl group, as in this compound, would significantly influence its interaction with biological targets within a plant.

Furthermore, research on other halogenated benzyl derivatives has demonstrated their efficacy in controlling both monocotyledonous and dicotyledonous weeds. google.com For instance, certain derivatives have been shown to cause bleaching symptoms in treated weeds, a common indicator of herbicide activity that disrupts pigment synthesis.

The phytotoxicity of related compounds has been evaluated against various plant species. For example, studies on radicinin, a fungal metabolite with a different core structure but also exhibiting phytotoxicity, and its derivatives have been conducted on the invasive weed buffelgrass (Cenchrus ciliaris). nih.gov These studies help to understand the structural features necessary for phytotoxic activity, such as the presence of specific functional groups that can interact with plant enzymes or receptors. nih.gov

The following table summarizes findings on the phytotoxic activity of various benzyl derivatives, providing a comparative context for the potential activity of related halogenated compounds.

Interactive Data Table: Phytotoxic Activity of Benzyl Derivatives

| Compound/Derivative Class | Plant Species | Observed Effect | Reference |

| Benzyl Alcohol | General Weeds (Monocots & Dicots) | Systemic herbicidal activity, growth reduction of 90-100% | google.comgoogle.com |

| Monohalogenated Benzyl Alcohols | Tetrahymena pyriformis (aquatic organism, indicates general toxicity) | 50% population growth inhibition, toxicity correlated with hydrophobicity and electronic parameters | nih.gov |

| Radicinin Derivatives | Buffelgrass (Cenchrus ciliaris) | Phytotoxicity, with activity dependent on specific structural features | nih.gov |

Elucidation of Reaction Mechanisms in Synthesis

Understanding the mechanisms by which this compound is synthesized and transformed is crucial for its application. The electronic properties of the substituents—the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group—significantly influence the reactivity of the aromatic ring and the benzylic position.

Reactions involving this compound can proceed through various radical intermediates, particularly at the benzylic position. The formation of a benzylic radical is a key step in many transformations. For instance, in reactions analogous to the radical condensation of benzylic alcohols with acetamides, a radical anion of the benzylic alcohol is proposed as a key intermediate. rsc.org This species can then engage in carbon-carbon bond formation. rsc.org

The stability of such a radical would be influenced by the substituents on the aromatic ring. While benzylic radicals are generally stabilized by the adjacent phenyl ring, the strongly electron-withdrawing trifluoromethyl group at the ortho position would exert a destabilizing inductive effect.

Another potential pathway involves the formation of radical species through interaction with atmospheric oxidants like the nitrate (B79036) radical (NO₃•). Studies on benzyl alcohol have shown that such reactions can proceed via hydrogen-atom abstraction from the methylene (B1212753) group, leading to the formation of a benzylic radical. researchgate.net In the case of this compound, this abstraction would lead to the corresponding substituted benzylic radical, which would then undergo further reactions.

Furthermore, transformations of the alcohol group itself can involve radical pathways. For example, the stereospecific radical bromination of related β-aryl alcohols has been shown to proceed through unexpected intermediates like a spiro nih.govnih.govoctadienyl radical, which ultimately leads to the product. nih.gov While the structure is different, it highlights the potential for complex radical mechanisms in the functionalization of alcohols adjacent to an aromatic system. nih.gov

Table 1: Proposed Radical Intermediates in Benzyl Alcohol Transformations

| Precursor Functional Group | Reaction Type | Proposed Radical Intermediate | Influencing Factors |

| Benzylic Alcohol | Radical Condensation | Radical anion of the alcohol | Basicity of initiator (e.g., potassium tert-butoxide) |

| Benzylic C-H | Hydrogen Abstraction | Benzylic Radical | Oxidant strength (e.g., NO₃•) |

| Benzylic Alcohol | Substitution/Migration | Spiro nih.govnih.govoctadienyl radical (in related systems) | Solvent polarity, reagent choice (e.g., NBS) |

Catalytic systems play a pivotal role in directing the reaction pathways of benzyl alcohols. For the oxidation of the alcohol moiety, transition metal complexes are often employed. Iron(II) and Cobalt(II) phthalocyanine (B1677752) complexes, for example, have been used as catalysts for the oxidation of benzyl alcohol. researchgate.net The mechanism is believed to involve the formation of radical intermediates with an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The electronic nature of the substituents on the phthalocyanine ring and the substrate can influence the reaction's selectivity, determining whether the product is the corresponding aldehyde or carboxylic acid. researchgate.net

In radical condensation reactions, a simple base like potassium tert-butoxide can function as both a base and a radical initiator, obviating the need for a transition metal catalyst. rsc.org It is proposed to facilitate the formation of a ketyl radical from the alcohol, which then participates in subsequent bond-forming steps. rsc.org

The synthesis of the parent compound or its derivatives often involves standard organic transformations where the choice of reagents is key. For example, the reduction of a corresponding benzoic acid or its derivative using hydride complexes is a common route to benzyl alcohols. google.com Similarly, the conversion of the alcohol to a leaving group, such as a bromide, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of additives like thiourea (B124793) or triphenylphosphine. nih.govnih.gov

Visible-light photoredox catalysis offers a mild and efficient method for generating radical intermediates from organic molecules, including benzyl alcohols and their derivatives. ulsan.ac.kr A general mechanism involves the excitation of a photocatalyst (PC), such as an iridium or ruthenium complex, by visible light to a long-lived excited state (PC*). This excited state is a potent single-electron oxidant and reductant.

In a potential pathway involving this compound, the reaction could be initiated by a single electron transfer (SET) from the alcohol to the excited photocatalyst, a process known as oxidative quenching. This would generate a radical cation of the alcohol, which could then deprotonate to form a benzylic radical. This mechanism has been proposed for the defluorinated alkylation of α-trifluoromethyl alkenes using benzyl alcohol as a radical precursor. ulsan.ac.kr

Alternatively, related benzyl bromides can be activated via a reductive quenching cycle. nih.govewha.ac.kr In this scenario, a sacrificial electron donor first reduces the excited photocatalyst. The resulting highly reducing PC⁻ species can then transfer an electron to the benzyl bromide, causing cleavage of the carbon-bromine bond to generate a benzylic radical. nih.govewha.ac.kr Given the presence of a bromine atom, derivatives of this compound could potentially engage in similar photoredox-catalyzed C-C bond-forming reactions. researchgate.net

Table 2: General Photoredox Catalysis Cycles for Benzyl Derivatives

| Cycle Type | Key Steps | Role of Benzyl Derivative | Example Catalyst |

| Oxidative Quenching | 1. PC + hv → PC* 2. PC* + Benzyl Alcohol → PC⁻ + [Benzyl Alcohol]•⁺ 3. [Benzyl Alcohol]•⁺ → Benzyl Radical + H⁺ | Electron Donor / Radical Precursor | fac-Ir(ppy)₃ |

| Reductive Quenching | 1. PC + hv → PC* 2. PC* + Donor → PC⁻ + [Donor]•⁺ 3. PC⁻ + Benzyl Bromide → PC + [Benzyl Bromide]•⁻ 4. [Benzyl Bromide]•⁻ → Benzyl Radical + Br⁻ | Electron Acceptor / Radical Precursor | [Ru(bpy)₃]²⁺ |

Mechanistic Insights into Biological Activity

While specific biological studies on this compound are not extensively documented in the literature, its structural motifs are present in numerous biologically active compounds. Mechanistic insights can, therefore, be inferred by examining the roles these functional groups play in molecular recognition and pharmacology.

The combination of a bromo-substituted phenyl ring and a trifluoromethyl group creates a unique electronic and steric profile that can facilitate interactions with biological macromolecules, such as enzymes and receptors.

Hydrophobic and Halogen Bonding: The aromatic ring provides a scaffold for hydrophobic and π-stacking interactions within protein binding pockets. The bromine atom is capable of forming halogen bonds, which are specific, non-covalent interactions between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain). This has become a recognized strategy in drug design for enhancing binding affinity and selectivity.

Role of the Trifluoromethyl Group: The CF₃ group is a common substituent in medicinal chemistry. It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, it is a strong hydrogen bond acceptor and can alter the acidity of nearby protons, influencing interactions with active site residues. Its electron-withdrawing nature can also modulate the reactivity of the entire molecule. nih.govnih.gov

For example, in a different molecular context, a scaffold containing a 1-benzyl-5-bromoindolin-2-one moiety has been investigated for anticancer activity. nih.gov Derivatives from this class were found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Molecular docking studies of these complex molecules suggested that the substituted aromatic rings fit into the hydrophobic regions of the kinase's ATP-binding site. nih.gov While this does not directly describe the activity of this compound, it illustrates how the bromo-aromatic feature can be a key component for interaction with a well-defined biological target.

Should this compound or its derivatives prove to be biologically active, the molecular basis of these effects would likely stem from the specific interactions described above. Inhibition of an enzyme or modulation of a receptor would trigger a cascade of downstream cellular events.

Drawing parallels from studies on other bioactive molecules, potential effects could include the disruption of cell signaling pathways. For instance, the inhibition of a protein kinase like VEGFR-2 by a small molecule leads to the blockade of downstream signaling pathways responsible for cell proliferation and migration. nih.gov

Further investigation into the biological effects of compounds like 1-benzyl-5-bromo-3-hydrazonoindolin-2-one has revealed mechanisms such as cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov In studies on MCF-7 breast cancer cells, a lead compound was shown to cause an accumulation of cells in the G2/M phase of the cell cycle and an increase in markers of apoptosis, such as the activation of caspases 3 and 9 and an increased Bax/Bcl-2 ratio. nih.gov These findings highlight the potential cellular consequences when a compound with similar structural elements successfully engages a critical biological target.

Mechanistic Studies of Reaction Pathways and Biological Interactions

Mechanistic Insights into Biological Interactions

The introduction of fluorine-containing motifs, such as the trifluoromethyl (-CF3) group found in 3-Bromo-2-(trifluoromethyl)benzyl alcohol, is a widely employed strategy in medicinal chemistry to modulate the biological activity of molecules. The unique electronic properties and relatively small size of fluorine allow it to serve as a versatile bioisostere, profoundly influencing a compound's potency, conformation, metabolic stability, and membrane permeability. acs.org

The trifluoromethyl group, in particular, exerts a strong electron-withdrawing effect due to the high electronegativity of fluorine atoms. This electronic influence can significantly alter the properties of adjacent functional groups. In the context of benzyl (B1604629) alcohols, the presence of an ortho-trifluoromethyl group can increase the hydrogen-bond (HB) donating capacity, or HB acidity, of the hydroxyl group. nih.gov This modulation of hydrogen bonding is critical, as these interactions are fundamental to molecular recognition processes at biological targets, such as enzymes and receptors. researchgate.net Studies on fluorinated benzyl alcohols have shown that ortho-fluorination generally leads to an increase in the HB acidity of the hydroxyl group. nih.gov This enhanced acidity can lead to stronger or more specific interactions with biological macromolecules, potentially increasing the compound's efficacy.

Furthermore, the trifluoromethyl group can significantly impact the lipophilicity of a molecule, a key determinant of its pharmacokinetic profile. Increased lipophilicity can enhance a molecule's ability to cross cell membranes and reach its target, but it can also affect solubility and metabolism. For instance, in studies of related fluorine-based compounds like 3-benzylmenadiones, the strategic placement of fluorine atoms was shown to alter lipophilicity and aqueous solubility, which in turn affected their antiplasmodial activity. mdpi.com

The metabolic stability of a drug candidate is another critical factor where fluorine substitution plays a role. The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which are responsible for the breakdown of many xenobiotics. By blocking sites susceptible to oxidative metabolism, the trifluoromethyl group can increase the metabolic stability of a compound, prolonging its duration of action.

The conformational landscape of benzyl alcohols is also strongly influenced by the presence of ortho-fluorine atoms. nih.gov Intramolecular interactions, such as O-H···F hydrogen bonds, can stabilize specific conformations, which may be more or less favorable for binding to a biological target. nih.govresearchgate.net This conformational control provides another layer through which fluorine motifs can fine-tune the biological activity of a molecule.

The following table summarizes the effects of fluorination on key molecular properties relevant to biological activity, based on findings from studies on related benzyl alcohols and other fluorinated compounds.

| Property | Effect of Trifluoromethyl Group | Rationale | Impact on Biological Activity |

| Hydrogen Bond Acidity | Generally Increased | Strong electron-withdrawing nature of -CF3 enhances the polarity of the O-H bond. nih.gov | Potentially stronger and more specific binding to biological targets. researchgate.net |

| Lipophilicity | Increased | The -CF3 group is significantly more lipophilic than a hydrogen or methyl group. mdpi.com | Can improve membrane permeability and cellular uptake. |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. | Longer biological half-life and duration of action. |

| Molecular Conformation | Influenced via Intramolecular Interactions | Potential for intramolecular O-H···F hydrogen bonds can lock the molecule into a specific conformation. nih.gov | Can pre-organize the molecule for optimal binding to a receptor or enzyme active site. |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-Bromo-2-(trifluoromethyl)benzyl alcohol, ¹⁹F, ¹H, and ¹³C NMR are particularly informative.

¹⁹F NMR for Fluorine-Containing Compounds

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are spread over a wide range, making it an excellent probe for the local electronic environment.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is influenced by the electronic effects of the substituents on the benzene (B151609) ring. Based on data from analogous compounds such as 2-(trifluoromethyl)benzyl alcohol, the ¹⁹F NMR signal for the -CF₃ group attached to a benzene ring typically appears in the region of -60 to -65 ppm relative to a CFCl₃ standard. The presence of the bromine atom at the 3-position is expected to have a minor deshielding effect, potentially shifting the signal slightly downfield within this range.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ) | Multiplicity |

| -CF₃ | -60 to -65 ppm | Singlet |

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent aromatic protons. Based on the analysis of similar compounds like 2-(trifluoromethyl)benzyl alcohol and 2-bromobenzyl alcohol, the aromatic protons are expected to resonate in the range of δ 7.2-7.8 ppm. rsc.org The benzylic methylene protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the region of δ 4.5-5.0 ppm. rsc.org The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon of the trifluoromethyl group would exhibit a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of δ 120-130 ppm. rsc.org The aromatic carbons would appear in the region of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The benzylic carbon would be observed around δ 60-65 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H | Aromatic-H | 7.2 - 7.8 ppm | Multiplet |